molecular formula C11H8ClN3O3S2 B1392498 [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid CAS No. 1242951-47-8

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

Cat. No.: B1392498
CAS No.: 1242951-47-8
M. Wt: 329.8 g/mol
InChI Key: HHBKYYTXRMHMMX-UHFFFAOYSA-N
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Description

Historical Context of 1,3,4-Thiadiazole Chemistry

The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system in the late 19th century. Initial reports by Fischer (1882) and subsequent structural elucidation by Freud and Kuhn (1890) laid the groundwork for understanding its aromatic properties. By the 1950s, thiadiazoles gained prominence in pharmaceuticals, exemplified by sulfonamide antibiotics. The discovery of bioactive derivatives, such as acetazolamide and cephazolin, underscored their therapeutic potential. Modern synthetic advances, including cyclocondensation and Hurd–Mori reactions, enabled precise functionalization of the core structure. These developments positioned 1,3,4-thiadiazoles as versatile templates for drug discovery.

Significance in Heterocyclic Chemistry Research

The 1,3,4-thiadiazole ring’s mesoionic character and sulfur-driven lipophilicity enhance membrane permeability and target engagement. Its bioisosteric equivalence to pyrimidine facilitates interactions with nucleic acids and enzymes, making it invaluable in anticancer and antimicrobial agent design. For example, substitutions at C-2 and C-5 modulate electronic properties, enabling tailored pharmacokinetic profiles. The compound [(5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid exemplifies this adaptability, combining a thioacetic acid side chain with aryl amino groups for enhanced bioactivity.

Chemical Classification and Nomenclature

IUPAC Name:
2-[[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid.
Molecular Formula:
C₁₁H₈ClN₃O₃S₂.
Molecular Weight:
329.78 g/mol.
CAS Registry Number:
1242951-47-8.
Structural Features:

  • Core: 1,3,4-Thiadiazole ring (five-membered, S¹, N³, N⁴).
  • Substituents:
    • C-5: 3-Chlorophenylcarbamoyl group.
    • C-2: Thioacetic acid moiety.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula

Properties

IUPAC Name

2-[[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S2/c12-6-2-1-3-7(4-6)13-9(18)10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKYYTXRMHMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Substituted 1,3,4-Thiadiazol-2-thioles (Intermediate)

  • Starting Materials: Acylated thiosemicarbazides bearing the desired amino substituent (e.g., 3-chlorophenyl carbamoyl).
  • Reagents and Conditions: Carbon disulfide (CS₂) is added dropwise to a refluxing solution of the acylated thiosemicarbazide in aqueous medium at 40 °C over 4 hours, followed by vigorous reflux for 1 hour until gas evolution subsides.
  • Isolation: The reaction mixture is cooled, and the solid intermediate 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles is filtered and used directly in the next step without further purification.
  • Yield: High yields of 80-85% reported for this step.

S-Alkylation to Form 5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic Acid Derivatives

  • Reagents: The intermediate thiol (2a-i) is reacted with chloroacetic acid amides or esters in the presence of potassium hydroxide (KOH) in ethanol.
  • Conditions: The mixture is refluxed for 1 hour, monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
  • Work-up: After cooling, the solid product is filtered and purified by recrystallization from ethanol.
  • Yields: Moderate to good yields (typically 60-80%) depending on substituents and alkylating agents.

Functionalization of the Amino Group with 3-Chlorophenyl Carbamoyl

  • The amino substituent at the 5-position of the thiadiazole ring is acylated with 3-chlorophenyl isocyanate or corresponding acid chloride derivatives in ethanol under reflux.
  • This step introduces the [(3-chlorophenyl)amino]carbonyl moiety, completing the structure of the target compound.
  • The product is isolated by filtration and recrystallization, with yields around 60-75% reported in analogous oxadiazole systems.

Representative Reaction Scheme Summary

Step Reactants / Conditions Product / Notes Yield (%)
1 Acylated thiosemicarbazide + CS₂, aqueous reflux at 40-100 °C 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles (intermediate) 80-85
2 Intermediate + chloroacetic acid amide/ester + KOH, EtOH reflux 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives 60-80
3 Amino group acylation with 3-chlorophenyl isocyanate, EtOH reflux [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid 60-75

Analytical and Purification Details

  • Purification: Recrystallization from ethanol or ethanol-water mixtures is standard to achieve high purity.
  • Monitoring: TLC is used to monitor reaction progress.
  • Characterization: Products are characterized by IR (notable bands for C=O, NH, C=S), 1H and 13C NMR, and elemental analysis.
  • Yields and Purity: High purity (>95%) is achievable with yields varying by step and substituents.

Research Findings and Notes

  • The method allows for the introduction of various substituents on both the amino and mercapto groups, enabling the synthesis of molecular libraries for biological screening.
  • The 1,3,4-thiadiazole core with sulfanylacetic acid substitution shows promise for anticonvulsant and antiproliferative activities, indicating the pharmacological relevance of the synthetic route.
  • Alkylation conditions vary in literature but ethanol with KOH under reflux is effective and convenient for chloroacetic acid derivatives.
  • Alternative solvents and bases (DMF/K2CO3, THF/NaOH) have been reported but ethanol/KOH remains preferred for operational simplicity and yields.
  • The amino substituent functionalization via isocyanate coupling is a well-established method for introducing aryl carbamoyl groups, including 3-chlorophenyl.

Summary Table of Key Preparation Parameters

Parameter Details
Intermediate formation Acylated thiosemicarbazide + CS₂, reflux, aqueous
Intermediate yield 80-85%
Alkylation reagent Chloroacetic acid amides/esters
Alkylation conditions EtOH, KOH, reflux, 1 hour
Alkylation yield 60-80%
Amino group functionalization 3-Chlorophenyl isocyanate, EtOH, reflux
Final product yield 60-75%
Purification Recrystallization from ethanol or ethanol-water
Characterization techniques IR, 1H NMR, 13C NMR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiadiazoles.

    Substitution: Nitro or halogenated derivatives of the chlorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid demonstrate efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity essential for bacterial growth.

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential applications in treating inflammatory diseases.

Cancer Research

Recent studies have explored the cytotoxic effects of thiadiazole compounds on cancer cell lines. [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid has shown promise in inducing apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that thiadiazole derivatives may offer neuroprotective benefits. Research indicates that they can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for the detection of certain metal ions due to its ability to form stable complexes. This application is particularly relevant in environmental monitoring and quality control processes.

Case Study 1: Antimicrobial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In a preclinical trial reported in Pharmacology Research & Perspectives, researchers administered [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid to mice with induced arthritis. The treatment led to a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: Cytotoxicity Against Cancer Cells

A study published in Cancer Letters investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to DNA: The compound can intercalate into DNA, interfering with DNA replication and transcription.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

Substituents on the Thiadiazole Ring: Compound 3 (): Contains a 4-nitrophenylamino group and N-(4-chlorophenyl)acetamide. This derivative demonstrated 92.36% Akt inhibition in glioblastoma (C6) cells, attributed to π-π interactions and hydrogen bonding during molecular docking . Compound 25 (): Features a 3-chlorophenyl group and trifluoromethyl substituent. It exhibited superior caspase-3/8/9 activation in MCF7 breast cancer cells compared to doxorubicin, highlighting the impact of electron-withdrawing groups (e.g., CF₃) on apoptosis induction .

Functional Group Modifications: LK01397 (): Incorporates a 4′-methylbiphenyl group, enhancing hydrophobicity. This structural variation may improve membrane permeability but reduce aqueous solubility. Compound 6.4 (): Substituted with a triazinoquinazoline group, which introduces additional hydrogen-bonding sites. Such modifications can enhance kinase inhibition but may complicate synthesis .

Data Table 2: Physicochemical Properties
Compound ID Molecular Weight (g/mol) Solubility Features Hazard Class
Main Compound 327.74 Moderate (acetic acid moiety) Irritant
Compound 8 (Ev1) 422.08 Low (nitrobenzothiazole group) Not reported
LK01274 (Ev2) 410.03 Low (chlorobiphenyl group) Not reported

Biological Activity

[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid is a compound belonging to the class of 1,3,4-thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The chemical structure of [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid can be represented as follows:

C12H10ClN3O4S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_4\text{S}

Anticancer Properties

  • Cytotoxicity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values ranging from 0.28 to 10 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, a study showed that certain thiadiazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

  • Broad-Spectrum Activity : Compounds containing the thiadiazole moiety have been reported to exhibit antimicrobial activities against a range of pathogens. For instance, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations .

Study on Anticancer Activity

A recent study synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activities using MTT assays against HeLa and MCF-7 cell lines. The study found that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity with IC50 values as low as 29 μM for HeLa cells .

Study on Antimicrobial Effects

Another research effort focused on synthesizing triazole-thiadiazole hybrids and assessing their antimicrobial properties. The findings indicated that these hybrids displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 1–10 μg/mL against selected bacterial strains .

Data Tables

Compound NameIC50 (μg/mL)Cell LineActivity Type
Compound A0.28MCF-7Anticancer
Compound B3.29HCT116Anticancer
Compound C10H460Anticancer
Compound D5Staphylococcus aureusAntimicrobial
Compound E2Escherichia coliAntimicrobial

Q & A

Q. What synthetic methodologies are commonly employed to synthesize [(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid and its derivatives?

The compound is typically synthesized via a two-step heterocyclization-alkylation approach :

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : The thiol intermediate undergoes alkylation with monochloroacetic acid (or derivatives) to introduce the thioacetic acid moiety.
Variations in alkylating reagents enable diversification of the scaffold. Structural confirmation relies on elemental analysis, 1H/13C NMR, and IR spectroscopy , with purity assessed via TLC .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Antimicrobial assays involve:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Mass balance studies (e.g., degradation product analysis via HPLC) to ensure stability during testing.
  • Structure-activity relationship (SAR) analysis by comparing analogs with substituent variations (e.g., halogenated phenyl groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the thiadiazole core, 3-chlorophenyl group, and thioacetic acid linkage.
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Elemental analysis : Validates molecular composition .

Advanced Research Questions

Q. How can synthetic yields be optimized during the heterocyclization step?

Key parameters include:

  • Reagent stoichiometry : Equimolar ratios of thiosemicarbazide and carbon disulfide reduce side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Maintaining 80–100°C prevents premature decomposition of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 or MIC values may arise from:

  • Cell line variability : Use standardized cell lines (e.g., MCF-7 for anticancer assays) and controls (e.g., cisplatin).
  • Assay conditions : Optimize pH, serum content, and incubation time to mimic physiological environments.
  • Metabolic stability : Pre-screen compounds for susceptibility to hydrolysis (e.g., esterase-mediated degradation) using mass balance studies .

Q. How can metabolic stability be improved without compromising bioactivity?

  • Structural modifications : Replace labile ester groups with stable amides or heterocycles.
  • Prodrug approaches : Mask the carboxylic acid group (e.g., ethyl ester prodrugs) to enhance permeability, with enzymatic activation in target tissues .

Q. What advanced methods elucidate the mechanism of action beyond cytotoxicity?

  • Enzyme inhibition assays : Evaluate aromatase inhibition (e.g., IC50 = 0.062 mmol L–1 for MCF-7 cells) to assess endocrine disruption potential.
  • Proteomic profiling : Identify protein targets via affinity chromatography or pull-down assays.
  • Molecular docking : Predict binding interactions with enzymes (e.g., cytochrome P450) using computational models .

Q. How do substituents on the 3-chlorophenyl group influence toxicity and activity?

  • Electron-withdrawing groups (e.g., –NO2, –CF3) enhance electrophilicity, improving enzyme inhibition but increasing cytotoxicity.
  • Hydrophobic substituents (e.g., –OCH3, –CH3) improve membrane permeability but may reduce solubility. Toxicity is predicted using QSAR models and validated via in vitro assays (e.g., hemolysis tests) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in degradation studies?

  • Degradation pathways : Use LC-MS to identify hydrolysis products (e.g., free thiols or acetic acid derivatives).
  • pH-dependent stability : Acidic conditions may cleave the thioether bond, while alkaline conditions hydrolyze the amide. Validate stability under physiological pH (7.4) .

Q. Why do some analogs show reduced antiradical activity despite structural similarity?

  • Carboxyl group blocking : Salts or ester derivatives of the thioacetic acid moiety hinder hydrogen donation, critical for radical scavenging.
  • Steric effects : Bulky substituents on the triazole ring limit access to reactive oxygen species .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid
Reactant of Route 2
[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid

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